N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(17,18)15(2)12-5-7-13(16)8-6-12/h3-10,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCDUUXCNJSZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368088 | |
| Record name | N-(4-Hydroxyphenyl)-N,4-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124772-05-0 | |
| Record name | N-(4-Hydroxyphenyl)-N,4-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonyl Chloride-Amine Coupling
The foundational method for sulfonamide synthesis involves reacting a sulfonyl chloride with a secondary amine. For N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, this entails:
-
Synthesis of 4-Methylbenzenesulfonyl Chloride :
Chlorination of 4-methylbenzenesulfonic acid using PCl₅ or SOCl₂ yields the sulfonyl chloride precursor. -
Amine Preparation :
N-Methyl-4-aminophenol is synthesized via reductive amination of 4-nitrophenol followed by N-methylation. Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride reduces the nitro group, while methyl iodide or dimethyl sulfate introduces the methyl group. -
Coupling Reaction :
The sulfonyl chloride reacts with N-methyl-4-aminophenol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., pyridine or triethylamine). The base neutralizes HCl, driving the reaction to completion:Typical yields range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., methanol/water mixtures).
Modern Catalytic and Green Chemistry Methods
Microwave-Assisted Synthesis
Microwave irradiation accelerates the sulfonylation step, reducing reaction times from hours to minutes. A 2017 study demonstrated that 10-minute irradiation at 100°C in DMF with K₂CO₃ as a base achieves 82% yield, minimizing side products.
Metal-Free Hydrohalogenation Techniques
Regioselective functionalization of intermediates is critical. A metal-free protocol using DMPU/HCl enables controlled protonation of ynamides, preserving stereochemistry during sulfonamide formation. This method avoids transition-metal contaminants, enhancing biocompatibility for pharmaceutical applications.
Functional Group Compatibility and Protection
Hydroxyl Group Protection
The phenolic -OH group is protected as a tert-butyldimethylsilyl (TBS) ether or acetate ester during sulfonylation to prevent undesired oxidation or side reactions. Deprotection post-synthesis uses tetrabutylammonium fluoride (TBAF) for silyl ethers or mild acidic hydrolysis for acetates.
N-Methylation Optimization
N-Methylation efficiency depends on the alkylating agent and solvent polarity. Dimethyl sulfate in acetone at 60°C provides higher regioselectivity (>90%) compared to methyl iodide, which requires longer reaction times.
Purification and Characterization
Recrystallization and Chromatography
Crude product purification employs:
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) : δ 2.42 (s, 3H, Ar-CH₃), 3.02 (s, 3H, N-CH₃), 6.72 (d, J = 8.6 Hz, 2H, Ar-H), 7.38 (d, J = 8.1 Hz, 2H, Ar-H), 7.81 (d, J = 8.1 Hz, 2H, Ar-H), 9.45 (s, 1H, -OH).
-
IR (KBr) : 3270 cm⁻¹ (-OH), 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
Challenges and Optimization Strategies
Byproduct Formation
Over-sulfonylation or N-demethylation may occur under harsh conditions. Lowering reaction temperatures to 0–5°C and using excess amine (1.5 equiv) suppress these side reactions.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but may hydrolyze sensitive intermediates. Balancing solvent polarity and reaction time is critical for scalability.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| Temperature Control | Ice bath | Jacketed reactor |
| Yield | 70–75% | 68–72% |
| Purity | >95% | 92–94% |
Industrial protocols prioritize cost-effective reagents (e.g., substituting pyridine with cheaper amines) and continuous-flow systems to enhance mixing and heat dissipation .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Applications
2.1 Antimicrobial Activity
Research has indicated that N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the compound's phenolic structure .
2.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its possible use in treating inflammatory diseases .
2.3 Enzyme Inhibition
this compound has been studied as an enzyme inhibitor in various biochemical pathways. Its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions, particularly in the modulation of lipoxygenase activity .
Biological Research Applications
3.1 Drug Development
This compound serves as a scaffold for developing novel therapeutic agents. Its modifications can lead to derivatives with enhanced potency and selectivity for specific biological targets .
3.2 Mechanistic Studies
Research involving this compound aids in understanding the mechanisms of action of sulfonamides in biological systems. This knowledge is crucial for designing more effective drugs with fewer side effects .
Industrial Applications
4.1 Material Science
In materials science, this compound is utilized in the development of advanced polymers and resins due to its unique chemical properties. The sulfonamide group contributes to thermal stability and mechanical strength in polymer formulations.
4.2 Catalysis
The compound has been explored as a catalyst or catalyst precursor in organic reactions, particularly in carbonylation processes where it facilitates the formation of desired products efficiently .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Sulfonamide derivatives vary in substituents on the aromatic ring and nitrogen atom, significantly altering their properties. Below is a comparison with key analogs:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
Physicochemical and Spectral Properties
Table 3: Physical Properties and Spectral Data
Biological Activity
N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, commonly known as Fenretinide, is a sulfonamide derivative that has garnered significant attention in biomedical research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Fenretinide is characterized by its sulfonamide functional group attached to a hydroxyphenyl moiety and dimethylbenzene structure. Its molecular formula is , indicating the presence of both hydrophilic and hydrophobic components that contribute to its biological interactions.
Fenretinide exhibits its biological effects through multiple mechanisms:
- Enzyme Inhibition : It is known to inhibit the enzyme 4-hydroxyphenyl pyruvate dioxygenase (HPPD), which plays a crucial role in pigment synthesis. This inhibition can lead to altered metabolic pathways in cells, particularly in cancerous tissues .
- Cellular Effects : The compound induces apoptosis in various cancer cell lines by promoting the accumulation of ceramide and reactive oxygen species (ROS), leading to cell death through both apoptotic and necrotic pathways .
- Retinoid Receptor Interaction : Fenretinide can act through retinoid-receptor-dependent and independent pathways, influencing gene expression related to cell proliferation and differentiation.
Biological Activity
The biological activities of Fenretinide are diverse, with notable effects observed in the following areas:
- Antitumor Activity : Fenretinide has been extensively studied for its antitumor properties. Research indicates that it inhibits the growth of several human cancer cell lines, including breast, prostate, and leukemia cells. The compound's ability to induce apoptosis makes it a candidate for cancer therapy .
- Antimicrobial Properties : While primarily recognized for its anticancer effects, some studies suggest potential antimicrobial activity. The sulfonamide group may contribute to inhibiting bacterial growth by targeting specific enzymes critical for folic acid synthesis.
1. Antitumor Efficacy in Breast Cancer
A study conducted on breast cancer cell lines demonstrated that treatment with Fenretinide resulted in significant growth inhibition. The mechanism involved the induction of apoptosis via ROS accumulation and ceramide buildup. The study highlighted the potential of Fenretinide as an adjunct therapy in breast cancer treatment.
2. Clinical Trials for Retinoid Therapy
Clinical trials have explored Fenretinide's efficacy in treating various cancers. One notable trial focused on patients with neuroblastoma, where Fenretinide was administered alongside conventional therapies. Results indicated improved outcomes in terms of survival rates and reduced tumor burden, supporting its role as a therapeutic agent .
3. Antimicrobial Activity Assessment
Research investigating the antimicrobial properties of Fenretinide found that it exhibited inhibitory effects against certain bacterial strains. The compound's mechanism involved interference with bacterial enzyme functions essential for growth and replication, suggesting potential applications in treating infections.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. How do structural modifications (e.g., halogenation) impact reactivity in cross-coupling reactions?
- Case Study : Bromination at the 4-position increases electrophilicity, facilitating Suzuki-Miyaura couplings. Contrast with chloro analogs, which exhibit slower kinetics due to reduced leaving-group ability .
Comparative Structural Analysis
Q. What distinguishes this compound from N,N-dimethyl-4-fluorobenzenesulfonamide in reactivity studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
